N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide”, has been studied in the context of developing anticancer and antimicrobial agents . The study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect .Scientific Research Applications
Pharmacological Applications
Cognitive Enhancement and Neuroprotection : Benzenesulfonamide derivatives, such as SB-399885, have been identified as potent, selective 5-HT6 receptor antagonists with cognitive-enhancing properties. In studies involving aged rats, these compounds reversed age-dependent deficits in water maze spatial learning and novel object recognition, potentially via enhancements of cholinergic function. This suggests a therapeutic utility for cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Organic Chemistry Applications
Catalytic Systems and Chemical Synthesis : Research on N-(2‘-Phenylphenyl)benzenesulfonamides has led to developments in oxidative cross-coupling reactions. These reactions produce high yields of complex organic molecules, demonstrating the versatility of benzenesulfonamides in facilitating diverse chemical syntheses (Miura et al., 1998).
properties
IUPAC Name |
N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-13-10-11-17(19-18-13)23-15-7-5-6-14(12-15)20-24(21,22)16-8-3-2-4-9-16/h2-12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNQYIWBQXHQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide |
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